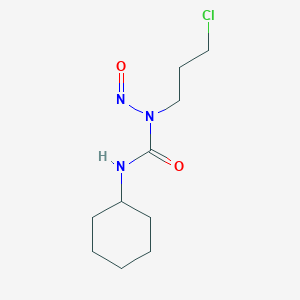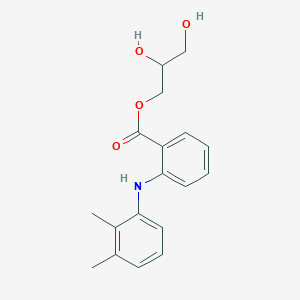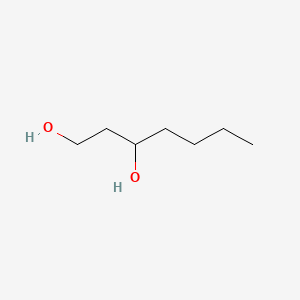
1,3-Heptanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Heptanediol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the heptane chain. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Heptanediol can be synthesized through several methods. One common method involves the hydration of heptene . This process typically requires a catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond in heptene, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of heptanone. This method involves the reduction of heptanone using hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Heptanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: 1,3-dichloroheptane.
Scientific Research Applications
1,3-Heptanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and can be used in the study of metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical formulations.
Mechanism of Action
The mechanism of action of 1,3-heptanediol depends on the specific application and reaction it is involved in. Generally, the hydroxyl groups in this compound can participate in hydrogen bonding, making it a useful compound in various chemical and biological processes. In drug delivery systems, for example, the hydroxyl groups can interact with other molecules to form stable complexes, facilitating the transport of drugs to target sites.
Comparison with Similar Compounds
1,2-Heptanediol: Similar structure but with hydroxyl groups on adjacent carbon atoms.
1,4-Heptanediol: Hydroxyl groups are separated by three carbon atoms.
1,5-Heptanediol: Hydroxyl groups are separated by four carbon atoms.
Uniqueness of 1,3-Heptanediol: this compound is unique due to the specific positioning of its hydroxyl groups, which allows it to participate in distinct chemical reactions and form unique products compared to its isomers. This positioning also influences its physical properties, such as boiling point and solubility, making it suitable for specific industrial and research applications .
Properties
CAS No. |
23433-04-7 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-7(9)5-6-8/h7-9H,2-6H2,1H3 |
InChI Key |
HTXVEEVTGGCUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


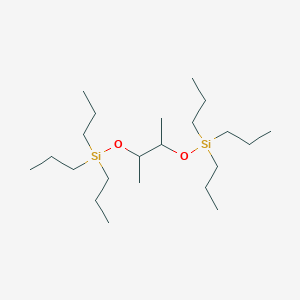
![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)

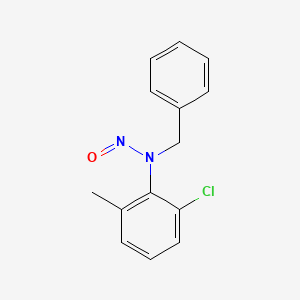

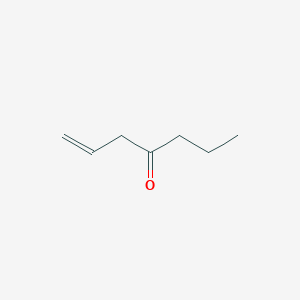

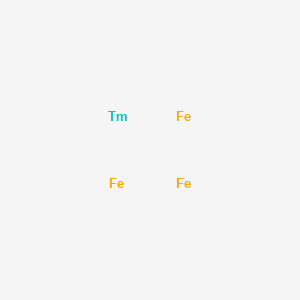


![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
